molecular formula C25H23NO5 B15107281 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B15107281
M. Wt: 417.5 g/mol
InChI Key: FPZPUXCGPRAREW-SSDVNMTOSA-N
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Description

The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate is a complex organic molecule that features a unique combination of indole, benzofuran, and cyclopropane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate typically involves multi-step organic reactions. The starting materials often include 1-ethyl-5-methoxyindole, 7-methyl-3-oxo-2,3-dihydro-1-benzofuran, and cyclopropanecarboxylic acid derivatives. Key steps in the synthesis may include:

    Condensation Reactions: Formation of the indole-benzofuran linkage through condensation reactions under acidic or basic conditions.

    Cyclopropanation: Introduction of the cyclopropane ring using reagents such as diazomethane or cyclopropanecarboxylic acid derivatives.

    Methoxylation: Introduction of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Methylating Agents: Dimethyl sulfate, methyl iodide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its indole moiety is known for its presence in many bioactive compounds.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific biological pathways. The compound’s structure may allow it to interact with various enzymes and receptors.

Industry

In material science, the compound can be used to develop new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole and benzofuran moieties may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate: shares similarities with other indole and benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of indole, benzofuran, and cyclopropane moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate

InChI

InChI=1S/C25H23NO5/c1-4-26-13-16(19-12-17(29-3)7-9-20(19)26)11-22-23(27)18-8-10-21(14(2)24(18)30-22)31-25(28)15-5-6-15/h7-13,15H,4-6H2,1-3H3/b22-11+

InChI Key

FPZPUXCGPRAREW-SSDVNMTOSA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5CC5)C

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5CC5)C

Origin of Product

United States

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